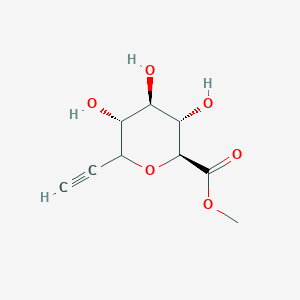
(2S,3S,4R,5R)-Methyl 6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple hydroxyl groups and an ethynyl group attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the protection of hydroxyl groups followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The final steps involve deprotection and esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to alkenes or alkanes.
Substitution: Formation of ethers or amines.
科学研究应用
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or activation of biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl galactoside: A structural derivative of monosaccharides with similar hydroxyl group arrangements.
Aminocyclopentitols: Compounds with similar cyclic structures and hydroxyl groups.
Uniqueness
Methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications.
属性
分子式 |
C9H12O6 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC 名称 |
methyl (2S,3S,4R,5R)-6-ethynyl-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H12O6/c1-3-4-5(10)6(11)7(12)8(15-4)9(13)14-2/h1,4-8,10-12H,2H3/t4?,5-,6+,7-,8-/m0/s1 |
InChI 键 |
UFILMOXYHNVSHW-UKKBYBOISA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)C#C)O)O)O |
规范 SMILES |
COC(=O)C1C(C(C(C(O1)C#C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


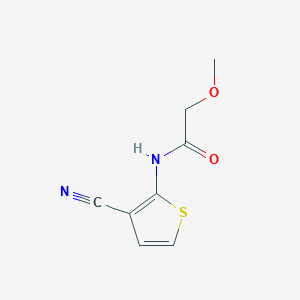
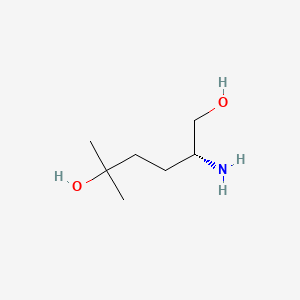
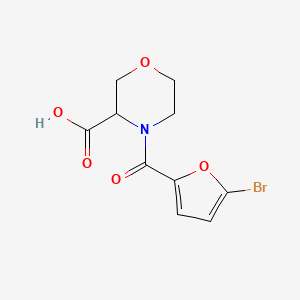
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
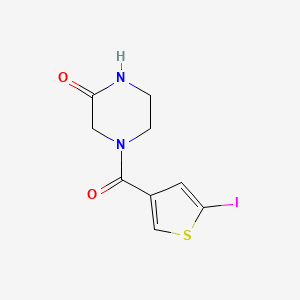
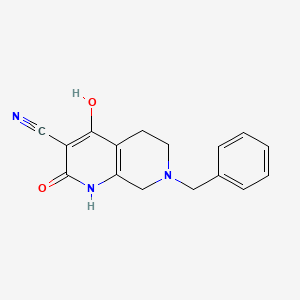



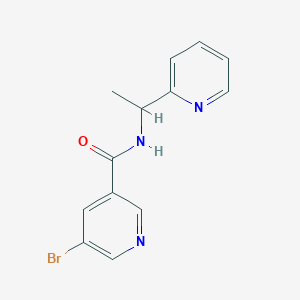
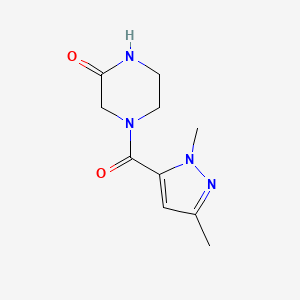
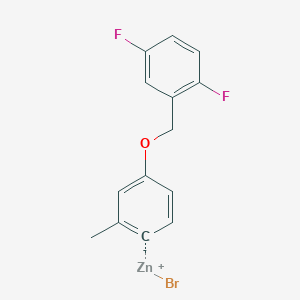
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
